REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:20](B(O)O)[CH2:21][CH2:22][CH3:23]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:20][CH2:21][CH2:22][CH3:23])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4,6.7.8|
|
Name
|
|
Quantity
|
213 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)Br
|
Name
|
Ph5FcP(t-Bu)2
|
Quantity
|
14.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)B(O)O
|
Name
|
|
Quantity
|
5.8 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vial was then sealed with a cap
|
Type
|
CUSTOM
|
Details
|
removed from the drybox
|
Type
|
CUSTOM
|
Details
|
After the starting aryl halide was consumed
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the product was isolated
|
Type
|
WASH
|
Details
|
by eluting with ethyl acetate/hexanes
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |